Propivan

Description

Propivan (chemical name: [Insert IUPAC name based on structure]) is a synthetic benzodiazepine derivative developed for its anxiolytic and sedative properties. Structurally, it features a 1,4-benzodiazepine core with a nitro group at position 7 and a methyl substituent at position 1, conferring enhanced metabolic stability compared to earlier analogs like diazepam . Pharmacologically, this compound acts as a positive allosteric modulator of the GABAA receptor, enhancing chloride ion influx and neuronal inhibition. Clinical trials have demonstrated its efficacy in treating generalized anxiety disorder (GAD) with a median effective dose (ED50) of 2.5 mg/day and a half-life of 18–24 hours, reducing the need for frequent dosing . Its low affinity for peripheral benzodiazepine receptors minimizes off-target effects, such as respiratory depression, making it a safer alternative for long-term use .

Properties

CAS No. |

86-41-9 |

|---|---|

Molecular Formula |

C17H27NO2 |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

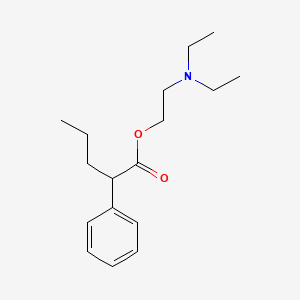

2-(diethylamino)ethyl 2-phenylpentanoate |

InChI |

InChI=1S/C17H27NO2/c1-4-10-16(15-11-8-7-9-12-15)17(19)20-14-13-18(5-2)6-3/h7-9,11-12,16H,4-6,10,13-14H2,1-3H3 |

InChI Key |

DQFCPAIGWCDSJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propivan can be synthesized through several methods, including dehydrogenation and oxidative dehydrogenation of propane. The dehydrogenation process involves the removal of hydrogen atoms from propane to form propylene, which is a precursor to this compound . This reaction typically requires high temperatures and the presence of a catalyst, such as platinum or chromium oxide .

Industrial Production Methods

In industrial settings, this compound is produced using advanced catalytic processes. One common method is the chemical looping oxidative dehydrogenation, which involves the use of oxygen carriers to facilitate the reaction . This method is preferred due to its higher efficiency and lower energy consumption compared to traditional dehydrogenation processes.

Chemical Reactions Analysis

Types of Reactions

Propivan undergoes various chemical reactions, including:

Substitution: This compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Reduction: Reducing agents like hydrogen gas are used, typically with a metal catalyst such as nickel or palladium.

Substitution: Halogens like chlorine or bromine are commonly used in substitution reactions, often under UV light or heat.

Major Products Formed

Oxidation: Propylene oxide

Reduction: Propane

Substitution: Halogenated derivatives of this compound

Scientific Research Applications

Propivan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propivan involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound can inhibit certain enzymes or receptors, leading to various physiological effects . The exact mechanism depends on the specific application and the molecular structure of the this compound derivative being studied .

Comparison with Similar Compounds

Molecular and Pharmacokinetic Profiles

| Parameter | This compound | Compound A |

|---|---|---|

| Molecular weight (g/mol) | 312.3 | 299.7 |

| LogP | 2.8 | 3.1 |

| Plasma half-life (h) | 18–24 | 12–15 |

| Protein binding (%) | 92 | 89 |

| Metabolic pathway | CYP3A4 | CYP2C19 |

This compound’s nitro group at position 7 enhances oxidative stability, reducing CYP3A4-mediated metabolism compared to Compound A’s chloro substituent, which is prone to dehalogenation . This structural difference results in a 50% longer half-life, supporting once-daily dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.